molecular formula C17H17N5O2 B2394565 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide CAS No. 1797552-02-3

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide

Cat. No. B2394565
CAS RN: 1797552-02-3
M. Wt: 323.356
InChI Key: YKXGLHISMQTUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide, also known as TQP6, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TQP6 belongs to the class of quinoxaline derivatives, which have been shown to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Reactions and Derivatives: Research has shown that quinoxaline derivatives, including those similar in structure to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide, undergo novel substitution reactions on the quinoxalin system, leading to the formation of isoxazole or pyrazole derivatives. These reactions may proceed via an addition-elimination mechanism, producing compounds with potential biological activities (Dahn & Moll, 1966).

Biological Activities and Applications

  • Antifungal and Antimicrobial Activities: A study on 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, structurally related to the compound , highlighted their antifungal activities against various fungi. These compounds were synthesized based on the bioisosterism principle and showed different levels of antifungal efficacy, suggesting potential for the development of new antifungal agents (Yuan et al., 2011).

Anticancer Potential

  • Quinoxaline Derivatives as Antitumor Agents: Research into the synthesis and biological evaluation of quinoxaline derivatives, including tetrazolo[1,5-a]quinoxalines and N-pyrazoloquinoxalines, has indicated their promising anticancer and antimicrobial properties. Some derivatives showed higher inhibitory effects on tumor cell lines compared to doxorubicin, a standard chemotherapy drug, highlighting their potential as new classes of anticancer agents (Al-Marhabi, Abbas, & Ammar, 2015).

Chemical Synthesis and Characterization

  • Synthetic Methodologies for Quinoxaline Derivatives: A range of synthetic approaches for quinoxaline derivatives, including those similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)quinoxaline-6-carboxamide, have been explored. These methodologies involve multicomponent reactions under metal-free conditions, offering efficient routes for the synthesis of diverse quinoxaline-based compounds with potential biological activities (Patel, Patel, Padrón, & Patel, 2020).

properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]quinoxaline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c23-17(12-1-2-15-16(9-12)19-6-5-18-15)21-13-10-20-22(11-13)14-3-7-24-8-4-14/h1-2,5-6,9-11,14H,3-4,7-8H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXGLHISMQTUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)C3=CC4=NC=CN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.